Z-D-Phe-OH
Overview
Description
“Z-D-Phe-OH” is an amino acid1. It’s also known as N-Cbz-D-phenylalanine23. It’s used for affinity chromatography of proteinases23.
Synthesis Analysis
The synthesis of “Z-D-Phe-OH” involves various methods including solid and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies4.
Molecular Structure Analysis
The empirical formula of “Z-D-Phe-OH” is C17H17NO425. Its molecular weight is 299.3225. The SMILES string representation is OC(=O)C@@HNC(=O)OCc2ccccc22.
Chemical Reactions Analysis
There’s limited information available on the specific chemical reactions involving “Z-D-Phe-OH”. However, it’s known to be used in peptide synthesis2.
Scientific Research Applications
Nanomedicine
- Field : Nanomedicine .
- Application Summary : Molecules based on the Phe-Phe motif, such as Z-D-Phe-OH, have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . They are used to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .
- Methods of Application : These molecules can be prepared by a number of means, including solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . The unique physico-chemical properties of nanomaterials allow for unprecedented performance, especially in the field of early diagnosis and targeted drug delivery .
- Results or Outcomes : The most recent findings on their remarkable properties hold substantial promise for the creation of the next generation nanomedicines .
Affinity Chromatography of Proteinases
Safety And Hazards
Future Directions
The Phe-Phe motif, which “Z-D-Phe-OH” could be part of, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels4. These structures have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms4. This suggests that “Z-D-Phe-OH” and similar compounds could have promising future applications in the field of nanomedicine4.
properties
IUPAC Name |
(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRONHWAVOYADJL-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901285286 | |
Record name | N-(Benzyloxycarbonyl)-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901285286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Phe-OH | |
CAS RN |
2448-45-5 | |
Record name | N-(Benzyloxycarbonyl)-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2448-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Benzyloxycarbonyl)-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901285286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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